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molecular formula C27H23ClN2O5 B8657731 1-(2-Hydroxy-3-(4-(4-nitrobenzoyl)phenoxy)propyl)-4-phenylpyridinium chloride CAS No. 108357-17-1

1-(2-Hydroxy-3-(4-(4-nitrobenzoyl)phenoxy)propyl)-4-phenylpyridinium chloride

Cat. No. B8657731
M. Wt: 490.9 g/mol
InChI Key: HTBDAUVQDFFXCL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04675328

Procedure details

A solution of 2.06 g (6.88 mmol) of 4-(2,3-epoxypropoxy)-4'-nitrobenzophenone in 50 ml of dioxan and 25 ml of water was treated with 1.06 g (6.88 mmol) of 4-phenylpyridine and stirred at 70° C. while adding 1N HCl at a pH less than 8. After stirring at 70° C. for 18 hours the mixture was cooled to 20° C., treated with 300 ml of water and extracted three times with 200 ml of chloroform. The organic phase was dried and concentrated. The residue was recrystallized from acetone. There was obtained 1-[2-hydroxy-3-[p-(p-nitrobenzoyl)phenoxy]propyl]-4-phenylpyridinium chloride in 50% yield, m.p. 240° C.
Name
4-(2,3-epoxypropoxy)-4'-nitrobenzophenone
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:22][CH:2]1[CH2:3][O:4][C:5]1[CH:21]=[CH:20][C:8]([C:9]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)=[O:10])=[CH:7][CH:6]=1.[C:23]1([C:29]2[CH:34]=[CH:33][N:32]=[CH:31][CH:30]=2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[ClH:35]>O1CCOCC1.O>[Cl-:35].[OH:1][CH:2]([CH2:3][O:4][C:5]1[CH:21]=[CH:20][C:8]([C:9](=[O:10])[C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)=[CH:7][CH:6]=1)[CH2:22][N+:32]1[CH:33]=[CH:34][C:29]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:30][CH:31]=1 |f:5.6|

Inputs

Step One
Name
4-(2,3-epoxypropoxy)-4'-nitrobenzophenone
Quantity
2.06 g
Type
reactant
Smiles
O1C(COC2=CC=C(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=C2)C1
Name
Quantity
1.06 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 70° C. for 18 hours the mixture
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml of chloroform
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
[Cl-].OC(C[N+]1=CC=C(C=C1)C1=CC=CC=C1)COC1=CC=C(C=C1)C(C1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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